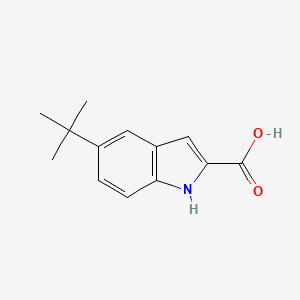

5-tert-butyl-1H-indole-2-carboxylic Acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical Sciences

The indole core is an integral feature of numerous compounds that are fundamental to biochemistry and pharmacology. Its widespread presence has established it as a critical pharmacophore in the development of new therapeutic agents. researchgate.netnih.govresearchgate.net

The indole motif is found in a vast array of natural substances. nih.gov It forms the basis for the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Other naturally occurring indole derivatives include the plant hormone indole-3-acetic acid (heteroauxin) and various complex alkaloids. nih.gov In the realm of synthetic compounds, the indole scaffold is present in numerous marketed drugs, such as the non-steroidal anti-inflammatory drug indomethacin (B1671933) and the antipsychotic oxypertine. nih.gov This prevalence across both natural and synthetic domains underscores the structural and functional importance of the indole framework in chemical and biological systems. researchgate.net

Indole-2-carboxylic acid and its derivatives are recognized as highly versatile intermediates in the synthesis of complex pharmaceutical agents. nih.govrsc.orgnih.gov The academic research community has extensively investigated this scaffold for its potential to interact with various biological targets. A significant area of research involves the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. rsc.orgnih.gov Studies have shown that the indole core, particularly the nitrogen atom and the C2-carboxyl group, can chelate essential metal ions in the enzyme's active site. rsc.orgnih.gov

Furthermore, this framework is a building block for creating antagonists for receptors like the cysteinyl-leukotriene receptor 1 (CysLT1), which is implicated in inflammatory conditions such as asthma. nih.gov Research has also focused on designing dual inhibitors of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. The adaptability of the indole-2-carboxylic acid structure allows for systematic modifications to optimize potency and selectivity for these diverse biological targets.

Specific Focus: 5-tert-butyl-1H-indole-2-carboxylic Acid

Within the broad class of indole-2-carboxylic acids, specific substitution patterns are explored to fine-tune the molecule's physicochemical properties and biological activity. The introduction of a tert-butyl group at the 5-position of the indole ring is one such strategic modification.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 101842-49-1 |

| Appearance | Solid |

While specific research focused exclusively on this compound as a lead compound is not extensively documented in publicly available literature, the research trajectories for its derivatives can be inferred from the broader investigation of the indole-2-carboxylic acid scaffold. The primary points for derivatization include the indole nitrogen (N1), the C3 position, and the carboxylic acid group itself.

Research on other substituted indole-2-carboxylic acids demonstrates common modification strategies. For instance, in the development of HIV-1 integrase inhibitors, structural optimizations often involve adding various substituents to the benzene (B151609) ring portion of the indole (positions C4 through C7) and introducing diverse branches at the C3 position to improve interactions with hydrophobic pockets near the enzyme's active site. nih.gov Similarly, in the creation of CysLT1 antagonists, research has focused on attaching complex side chains, often containing α,β-unsaturated amide moieties, to the C3 position of the indole ring. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPUFZBJUZPCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232305 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-19-2 | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of 5 Tert Butyl 1h Indole 2 Carboxylic Acid

N-Substitution and Amide Formation

The nitrogen atom of the indole (B1671886) ring and the carboxylic acid at the 2-position are primary sites for modification, offering pathways to a diverse range of amide and N-substituted derivatives.

Synthesis of N-Substituted Indole-2-carboxamides

The conversion of the carboxylic acid moiety of 5-tert-butyl-1H-indole-2-carboxylic acid into an amide is a common and effective strategy to generate novel chemical entities. This transformation is typically achieved through amide coupling reactions with a variety of primary and secondary amines. A range of coupling reagents have been developed to facilitate this process, each with its own advantages in terms of efficiency, mildness of reaction conditions, and suppression of side reactions like racemization. luxembourg-bio.comnih.gov

Commonly employed coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comnih.gov These additives enhance the reaction rate and minimize unwanted side reactions. Other powerful coupling reagents include phosphonium (B103445) salts like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). nih.govrug.nl

The general approach involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amine to form the amide bond. The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being frequently used. nih.govnih.gov

While specific examples for this compound are not extensively documented in publicly available literature, the following table illustrates typical conditions for the synthesis of indole-2-carboxamides based on analogous structures.

| Amine | Coupling Reagent/Additive | Solvent | Product | Reference |

| Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | Not Specified | N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide | nih.gov |

| 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP, DIPEA | DCM | 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | nih.gov |

| tert-Butyl isocyanide, 4-chloroaniline, paraformaldehyde (Ugi reaction) | Pd(OAc)₂, Cu(OAc)₂, PivOH (for subsequent cyclization) | MeOH, then DMF | N-(tert-butyl)-2-(2-chloro-6-oxo-6,11-dihydro-5H-indolo[3,2-c]quinolin-5-yl)acetamide | rug.nl |

This table presents illustrative examples of amide coupling reactions with various indole-2-carboxylic acids to demonstrate the general synthetic strategies.

General Methods for N-Functionalization of Indoles

Modification of the indole nitrogen (N1 position) is another key strategy to introduce structural diversity. N-alkylation is a common transformation, which can be achieved under various conditions. Traditional methods often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent like an alkyl halide. clockss.org However, milder and more efficient methods have been developed.

For instance, the use of dimethyl carbonate (DMC) or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) allows for N-methylation and N-benzylation, respectively, in high yields under mild conditions. clockss.org Phase-transfer catalysts such as tetrabutylammonium (B224687) chloride (TBAC) can also significantly accelerate N-alkylation reactions. clockss.org

Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the N-acylation of indoles with carboxylic acids in a one-pot reaction. asiaresearchnews.com This method is notable for its efficiency with less reactive nitrogen-containing heterocycles. asiaresearchnews.com

C-Position Functionalization

Functionalization of the carbon atoms of the indole ring, both on the pyrrole (B145914) and benzene (B151609) moieties, provides another avenue for creating diverse derivatives of this compound.

Strategies for C2 and C3 Functionalization of Indole Ring Systems

The C2 and C3 positions of the indole ring exhibit distinct reactivity. The C3 position is inherently nucleophilic and prone to electrophilic substitution. However, in the case of this compound, the C2 position is already substituted. Therefore, functionalization efforts often target the C3 position.

Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. nih.govacs.org For instance, transition metal-catalyzed reactions can be employed to introduce various substituents at the C3 position. Palladium-catalyzed C-H activation can facilitate the introduction of aryl or other groups. mdpi.com

Introduction of Diverse Substituents at Varying Indole Positions

Beyond the pyrrole ring, functionalization of the benzene portion of the indole nucleus (C4, C5, C6, and C7) is more challenging due to the lower reactivity of these C-H bonds. However, significant progress has been made through the use of directing groups. nih.govacs.org These directing groups, often attached to the indole nitrogen, can steer a metal catalyst to a specific C-H bond, enabling site-selective functionalization.

For example, a pivaloyl group at the C3 position can direct arylation to the C4 or C5 positions using palladium or copper catalysts, respectively. nih.govacs.org Similarly, an N-P(O)tBu₂ group on the indole nitrogen can direct arylation to the C6 and C7 positions. nih.govacs.org While these strategies have been developed for the general indole scaffold, their application to this compound would likely require careful optimization due to the existing tert-butyl group at the C5 position, which could exert steric hindrance.

Esterification and Hydrolysis Processes

The carboxylic acid group of this compound can be readily converted into various esters, which can serve as prodrugs or intermediates for further transformations. The reverse reaction, hydrolysis of the ester back to the carboxylic acid, is also a crucial process.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium reaction, and often a large excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com

For the synthesis of tert-butyl esters, which are valuable protecting groups due to their stability in basic and neutral conditions and lability in acidic conditions, direct Fischer esterification with tert-butanol (B103910) is often inefficient. A more effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP. researchgate.net Alternatively, reacting the carboxylic acid with tert-butyl trichloroacetimidate (B1259523) provides a convenient route to tert-butyl esters. researchgate.net The use of di-t-butyl dicarbonate in the presence of DMAP is another mild and efficient method for esterification.

Hydrolysis of esters back to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred for preparative purposes as the formation of the carboxylate salt drives the reaction to completion. clockss.org However, for substrates sensitive to strong bases, acidic hydrolysis can be employed. The hydrolysis of tert-butyl esters is typically carried out under acidic conditions, which proceeds via a stable tert-butyl cation intermediate. clockss.org

The following table summarizes various esterification and hydrolysis methods applicable to indole-2-carboxylic acids.

| Reaction | Reagent(s) | Substrate | Product | Reference |

| Esterification | tert-Butyl trichloroacetimidate | Indole-5-carboxylic acid | tert-Butyl indole-5-carboxylate | researchgate.net |

| Esterification | Di-t-butyl dicarbonate, DMAP | Carboxylic acid, Alcohol | Ester | |

| Hydrolysis (Saponification) | LiOH | Methyl 3-substituted indole-2-carboxylate (B1230498) | 3-Substituted indole-2-carboxylic acid | clockss.org |

| Hydrolysis (Acidic) | Trifluoroacetic acid | tert-Butyl ester | Carboxylic acid | nih.gov |

This table provides examples of esterification and hydrolysis reactions for indole carboxylic acids, illustrating general methodologies.

Investigation of Biological Activities and Pharmacological Relevance

HIV-1 Integrase Inhibitory Research

The enzyme HIV-1 integrase is a crucial target for antiviral therapy as it plays a key role in the lifecycle of the human immunodeficiency virus. nih.govnih.gov It facilitates the insertion of viral DNA into the host cell's genome, a critical step for viral replication. nih.gov Inhibitors that block this process, known as integrase strand transfer inhibitors (INSTIs), are effective components of highly active antiretroviral therapy (HAART). nih.gov However, the emergence of drug-resistant viral strains necessitates the discovery of new inhibitor scaffolds. nih.govrsc.org

Research has identified the indole-2-carboxylic acid structure as a promising and potent scaffold for the development of novel INSTIs. nih.govmdpi.com Through virtual screening and subsequent synthesis, derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer step of HIV-1 integrase. nih.govmdpi.comnih.gov The foundational compound, indole-2-carboxylic acid, demonstrated inhibitory activity against the integration of viral DNA, confirming its potential as a starting point for more potent inhibitors. rsc.org This scaffold is considered attractive because specific inhibitors targeting the viral integrase are less likely to interfere with host cellular functions, as there is no equivalent enzyme in human cells. nih.gov

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase involves the chelation of divalent metal ions, specifically two magnesium ions (Mg²⁺), within the enzyme's active site. rsc.orgnih.govresearchgate.net These metal ions are essential cofactors for the catalytic activity of integrase. nih.gov

Binding conformation analyses show that the indole (B1671886) nucleus and the carboxyl group at the C2 position form a chelating triad (B1167595) with the two Mg²⁺ ions. nih.govrsc.orgmdpi.com This interaction is a critical feature for potent inhibition and is shared by many approved INSTIs. nih.govacs.org By binding to these metal ions, the inhibitor displaces the reactive end of the viral DNA, thereby preventing the strand transfer reaction and blocking the integration of the viral genome into the host DNA. researchgate.net

Optimizations have been explored at the C2, C3, and C6 positions of the indole core. mdpi.com For instance, research has shown that while the free carboxyl group at C2 is vital for metal chelation, its esterification leads to a marked decrease in activity, likely due to the impairment of this crucial interaction. nih.gov Further modifications involve adding different functional groups to other parts of the indole ring to create additional interactions with the enzyme's active site. mdpi.comresearchgate.net

Modifications at the C3 and C6 positions of the indole-2-carboxylic acid scaffold have been particularly fruitful in enhancing inhibitory potency. mdpi.com

The introduction of a long branch at the C3 position has been shown to improve interactions with a hydrophobic cavity near the integrase active site. nih.govnih.govmdpi.com This modification can lead to a significant increase in inhibitory effect, as demonstrated by derivative 20a , which recorded an IC₅₀ value of 0.13 μM. mdpi.com Binding analysis suggests this C3 branch extends toward and interacts with key amino acid residues like Tyr143 and Asn117. mdpi.com

Similarly, introducing a halogenated benzene (B151609) ring at the C6 position can markedly improve inhibitory activity. mdpi.comresearchgate.net This substituent enhances binding by forming a π-π stacking interaction with the viral DNA, specifically with the dC20 nucleotide at the 3' end. rsc.orgnih.govresearchgate.net The combination of a C6-halogenated benzene and a C3 long branch on the indole core has proven to be an effective strategy for increasing inhibitory activity against HIV-1 integrase. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Description | Integrase IC₅₀ (μM) |

|---|---|---|

| 1 | Parent Indole-2-carboxylic acid | 32.37 rsc.org |

| 10a | Derivative with lengthened C3 group | 10.55 rsc.org |

| 17a | Derivative with C6 halogenated benzene ring | 3.11 rsc.orgnih.gov |

| 20a | Derivative with optimized C3 long branch | 0.13 nih.govmdpi.com |

Neurological Receptor Affinity Studies

Beyond their antiviral properties, indole-2-carboxylic acid derivatives have been investigated for their effects on the central nervous system, particularly their affinity for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and excitotoxic neuronal death. nih.gov

Indole-2-carboxylic acid (I2CA) and its derivatives have been identified as antagonists at the glycine (B1666218) binding site of the NMDA receptor. nih.govnih.gov The amino acid glycine potentiates the current gated by NMDA, and I2CA has been shown to specifically and competitively inhibit this potentiation. nih.gov

Research into derivatives of 4,6-dichloroindole-2-carboxylic acid has revealed compounds with high affinity for this glycine site. ttuhsc.edu Structural modifications, particularly at the C-3 position of the indole nucleus, are crucial for this activity. The addition of substituents containing hydrogen-bond donor and acceptor groups, such as hydantoins, can lead to very potent inhibitors of ligand binding to the glycine site. ttuhsc.edu A pharmacophore model suggests that a hydrogen-bond acceptor and an aromatic substituent at the C-3 position are key features for high-affinity binding. ttuhsc.edu

Further studies on tricyclic indole-2-carboxylic acid derivatives have yielded highly active and selective glycine antagonists. One such derivative, 3g (SM-31900) , demonstrated a very high affinity in in-vitro assays. nih.gov

Table 2: NMDA-Glycine Site Affinity for Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Description | Binding Affinity Kᵢ (nM) |

|---|---|---|

| 3g (SM-31900) | Tricyclic indole-2-carboxylic acid derivative | 1.0 ± 0.1 nih.gov |

| 17 | 4,6-dichloroindole-2-carboxylic acid with C-3 hydantoin (B18101) substituent | 58 ± 19 ttuhsc.edu |

| 20a | 4,6-dichloroindole-2-carboxylic acid with C-3 hydantoin substituent | 22 ± 7 ttuhsc.edu |

Impact of Bulky Substituents (e.g., 5-tert-butyl) on Receptor Interactions

The size and nature of substituents on the indole nucleus can dramatically alter a molecule's affinity and selectivity for biological receptors. The introduction of a bulky group, such as a tert-butyl moiety at the 5-position, can have profound steric and electronic effects that dictate its pharmacological profile.

Furthermore, studies on indole universal bases in DNA have explored the influence of various substituents on the indole π system. While all tested substituted indoles were more stable than an unsubstituted indole, the relationship between the substituent's size and selectivity was not straightforward. researchgate.net For example, despite the large size of a 5-phenyl-indole, it showed high efficiency for insertion opposite natural nucleobases, suggesting that properties like π-electron surface area, rather than just shape, can be a driving force for interaction efficiency. researchgate.net

Antioxidant Activity Investigations

Indole derivatives are recognized for their potential as antioxidant agents, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in numerous diseases. nih.gov

Systematic screening of indole-2-carboxylic acid analogues has been conducted to elucidate their antioxidant capabilities. In one such study, two series of novel indole-2-carboxylic acid derivatives were synthesized and evaluated. eurjchem.comresearchgate.net The first series involved N-substituted derivatives, while the second comprised indole-2-carboxamides. eurjchem.comresearchgate.net The antioxidant activity was assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The results demonstrated that specific structural modifications led to enhanced antioxidant potential. Among the N-substituted derivatives, compound 3g was identified as having the highest activity. In the indole-2-carboxamide series, compounds 5b and 5c exhibited notable antioxidant effects. eurjchem.comresearchgate.net

Another study focused on creating hybrid molecules by combining indole and caffeic acid, another known antioxidant. nih.gov This research produced a series of indole-based caffeic acid amides and evaluated their ability to scavenge various radicals, including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov The findings showed that several of the hybrid compounds displayed excellent radical scavenging activities, in some cases surpassing the standard antioxidant Trolox. nih.gov Specifically, compound 3j emerged as a particularly potent antioxidant across multiple assays. nih.gov

| Compound | Derivative Type | Key Finding | Source |

|---|---|---|---|

| 3g | N-substituted indole-2-carboxylic acid | Showed higher antioxidant activity in its series. | eurjchem.comresearchgate.net |

| 5b | Indole-2-carboxamide | Exhibited potential antioxidant activity. | eurjchem.comresearchgate.net |

| 5c | Indole-2-carboxamide | Exhibited potential antioxidant activity. | eurjchem.comresearchgate.net |

| 3j | Indole-based caffeic acid amide | Presented the highest antioxidant activity in its series (DPPH, ABTS, FRAP, ORAC assays). | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds in drug development. For indole-2-carboxylic acid derivatives, SAR studies have provided valuable insights into how specific structural features affect their interaction with various biological targets, including cannabinoid receptors and viral enzymes.

In the context of cannabinoid receptor 1 (CB1) allosteric modulators, SAR studies of indole-2-carboxamides revealed that substituents on the indole ring are critical for activity. nih.govnih.gov The presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring were found to enhance the modulatory potency. nih.gov The indole ring itself appears to be more influential for the ligand's binding affinity to the allosteric site than for its binding cooperativity. nih.gov

For antagonists of the cysteinyl-leukotriene receptor 1 (CysLT1), research has identified 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel and potent class. nih.gov The SAR analysis indicated that the indole-2-carboxylic acid moiety is essential for antagonist activity. Furthermore, introducing α,β-unsaturated amide moieties at the 3-position of the indole ring was another important factor for high potency. nih.gov

In the search for novel HIV-1 integrase inhibitors, indole-2-carboxylic acid was identified as a promising scaffold. mdpi.com SAR studies demonstrated that the indole core and the C2 carboxyl group are key for chelating the essential Mg2+ ions in the enzyme's active site. Further optimization showed that introducing a long branch at the C3 position and a halogenated benzene ring at the C6 position of the indole core markedly increased the inhibitory effect against the integrase. mdpi.com This was attributed to improved interaction with a hydrophobic cavity near the active site. mdpi.com

| Biological Target | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Chloro or fluoro group at C5 | Enhances negative allosteric modulation potency. | nih.gov |

| Cannabinoid Receptor 1 (CB1) | Short alkyl groups at C3 | Enhances negative allosteric modulation potency. | nih.govnih.gov |

| CysLT1 Receptor | Indole-2-carboxylic acid moiety | Essential for antagonist activity. | nih.gov |

| CysLT1 Receptor | α,β-Unsaturated amide at C3 | Important for potent antagonist activity. | nih.gov |

| HIV-1 Integrase | Indole core and C2 carboxyl group | Essential for chelating Mg2+ ions in the active site. | mdpi.com |

| HIV-1 Integrase | Long branch at C3 and halogenated benzene at C6 | Markedly increases inhibitory effect. | mdpi.com |

Role As a Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Pharmaceutically Significant Molecules

The indole-2-carboxylic acid scaffold is a key component in the development of novel therapeutic agents. Although direct synthetic routes to currently marketed drugs from 5-tert-butyl-1H-indole-2-carboxylic acid are not prominently documented in publicly available literature, the broader class of indole-2-carboxylic acid derivatives serves as crucial intermediates in the synthesis of experimental drugs targeting a range of diseases, including viral infections and inflammatory conditions. nih.gov

Research into new treatments for HIV has identified indole-2-carboxylic acid derivatives as promising HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The core structure is capable of chelating with magnesium ions in the active site of the integrase enzyme, which is a critical function for inhibition. sci-hub.se Synthetic strategies often begin with a substituted indole-2-carboxylic acid, such as 3-bromo-1H-indole-2-carboxylic acid or 5-nitro-1H-indole-2-carboxylic acid. nih.gov These starting materials undergo a series of reactions, including esterification followed by palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse substituents, ultimately leading to potent inhibitors. nih.gov One such derivative, compound 17a , demonstrated significant inhibition of the integrase enzyme with an IC₅₀ value of 3.11 μM. sci-hub.se

Similarly, this scaffold has been instrumental in creating antagonists for the cysteinyl-leukotriene 1 (CysLT₁) receptor, which is implicated in asthma and other inflammatory diseases. nih.gov The synthesis of these antagonists can start from a substituted indole-2-carboxylate (B1230498), which is then elaborated through multiple steps including formylation, olefination, and amidation to build the final complex molecule. nih.gov A notable derivative, 17k , emerged as a highly potent and selective CysLT₁ antagonist with an IC₅₀ value of 0.0059 μM. nih.gov

| Starting Material | Target Molecule Class | Key Synthetic Reactions | Example Synthesized Compound | Reported Biological Activity |

|---|---|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid | HIV-1 Integrase Inhibitors | Esterification, Buchwald-Hartwig Amination | Compound 17a | IC₅₀ = 3.11 μM (HIV-1 Integrase Inhibition) sci-hub.se |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate | CysLT₁ Receptor Antagonists | Vilsmeier-Haack Formylation, Wittig-type Olefination, Amidation | Compound 17k | IC₅₀ = 0.0059 μM (CysLT₁ Antagonism) nih.gov |

| Indole-2-carboxylic acids | Anti-tuberculosis Agents | Amide Coupling | N-Rimantadine Indoleamides (e.g., 8f-h) | MIC = 0.32–0.70 μM (Anti-TB) rug.nl |

Integration into Heterocyclic Compound Synthesis

Beyond its role in medicinal chemistry, the indole-2-carboxylic acid framework is a valuable precursor for constructing complex, fused heterocyclic systems. These larger ring systems are of interest in materials science and as scaffolds for further drug discovery.

A powerful method for creating such structures is through multicomponent reactions (MCRs), which allow for the assembly of complex products in a single step from three or more starting materials. The Ugi four-component reaction, for example, has been employed using indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide. This initial reaction is followed by a palladium-catalyzed intramolecular cyclization, which efficiently yields tetracyclic indolo[3,2-c]quinolinones. This two-step sequence is highly versatile, as the diversity of the final products can be easily controlled by varying each of the four initial components. Commercially available substituted indole-2-carboxylic acids, such as those with chloro or methoxy (B1213986) groups, have been successfully used in this sequence to produce a library of complex heterocyclic molecules in moderate to good yields (35-78% over two steps).

| Reaction Type | Key Reagents | Resulting Heterocyclic System | Key Features |

|---|---|---|---|

| Ugi 4-Component Reaction & Pd-catalyzed Cyclization | Indole-2-carboxylic acid, Aniline, Aldehyde/Ketone, Isocyanide | Indolo[3,2-c]quinolinones | High diversity from commercially available materials; yields of 35-78% |

| Fischer Indolization | Thiophene-3(2H)-one, Arylhydrazines | Thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids | Synthesis of fused thiophene-indole systems |

Computational and Theoretical Studies of 5 Tert Butyl 1h Indole 2 Carboxylic Acid

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein or enzyme.

Studies on various indole-2-carboxylic acid derivatives have demonstrated their potential as inhibitors for targets like HIV-1 integrase. nih.govnih.gov In these analyses, the indole-2-carboxylic acid scaffold often acts as a key pharmacophore. Molecular docking simulations typically reveal that the carboxylic acid group at the C2 position and the indole nitrogen can form critical interactions, such as chelating with divalent metal ions (e.g., Mg²⁺) within the enzyme's active site. nih.gov

For 5-tert-butyl-1H-indole-2-carboxylic acid, a docking study would place the molecule within the binding pocket of a selected target. The software would then calculate the most stable binding poses, identifying key interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The bulky tert-butyl group at the 5-position would be expected to play a significant role in these interactions, likely fitting into a hydrophobic pocket of the target protein. Docking studies on related compounds have been successfully used to reveal possible binding modes and guide the synthesis of more active derivatives. nih.gov

Table 1: Illustrative Molecular Docking Results for an Indole-2-Carboxylic Acid Derivative This table is for illustrative purposes, showing typical data obtained from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| HIV-1 Integrase | -7.8 | Asp64, Asp116, Glu152 | Metal Chelation (Mg²⁺) |

| Tyr143 | Hydrogen Bond | ||

| PIM1 Kinase | -6.5 | Phe49 | Hydrophobic (van der Waals) |

| Glu171 | Hydrogen Bond |

Binding Conformation Analysis and Hydrophobic Interactions

Following the initial docking, a detailed analysis of the binding conformation is performed. This involves examining the three-dimensional arrangement of the ligand within the active site and the specific interactions that stabilize this pose. For indole-2-carboxylic acid derivatives, a common binding mode involves the indole core participating in π-π stacking interactions with aromatic residues of the target protein. nih.gov

Interaction Energy Studies for Molecular Recognition

To quantify the strength of the ligand-target interaction, interaction energy studies are conducted. These calculations, often expressed as binding free energy (ΔG), provide a numerical value for the affinity of the molecule for its target. A more negative ΔG value indicates a stronger and more stable interaction.

Spectroscopic and X-ray Crystallographic Analysis Methodologies (excluding specific data)

Spectroscopic and crystallographic methods provide invaluable experimental data that can be used to validate and complement computational findings.

Spectroscopic Analysis , particularly Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The IR spectrum provides a fingerprint of the compound, with specific peaks corresponding to the stretching and bending of different functional groups. For indole-2-carboxylic acids, a broad band is typically observed in the 3200 to 2000 cm⁻¹ region, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. mdpi.com A sharp band around 3340 cm⁻¹ is often assigned to the N-H stretching vibration of the indole ring, which can also be involved in hydrogen bonding. mdpi.com These spectroscopic signatures would be used to confirm the structural features of this compound.

Table 2: Typical Crystallographic and Spectroscopic Analysis Parameters This table is for illustrative purposes, showing the type of data generated from these analytical methods.

| Analysis Method | Parameter | Typical Observation for Indole-2-Carboxylic Acids |

|---|---|---|

| Single-Crystal X-ray Diffraction | Crystal System | Monoclinic or Orthorhombic |

| Key Intermolecular Interaction | O-H···O and N-H···O hydrogen bonds | |

| Infrared (IR) Spectroscopy | ν(O-H) stretch (Carboxylic Acid) | Broad band, ~3200-2000 cm⁻¹ |

| ν(N-H) stretch (Indole) | Sharp band, ~3340 cm⁻¹ | |

| ν(C=O) stretch (Carboxylic Acid) | Strong band, ~1680-1710 cm⁻¹ |

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical methods, most notably Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These calculations can predict the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Studies on the related 5-methoxy-1H-indole-2-carboxylic acid have used DFT calculations (specifically with the ωB97X-D functional) to model monomeric, dimeric, and trimeric structures, showing good agreement with experimental X-ray and spectroscopic data. mdpi.comnih.gov Such calculations for this compound would allow for the determination of its molecular electrostatic potential (MEP), which maps the electron-rich and electron-deficient regions of the molecule. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

The HOMO-LUMO energy gap is another critical parameter derived from DFT, indicating the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. These theoretical investigations provide a deep understanding of the intrinsic properties of the molecule, which underpins its behavior in the computational and experimental studies described above. researchgate.net

Potential Applications of this compound in Materials Science and Catalysis

The indole scaffold is a prominent heterocyclic structure found in a vast array of natural products and synthetic compounds, leading to its designation as a "privileged" structure in medicinal chemistry and materials science. numberanalytics.com The unique electronic and structural properties of indole derivatives make them attractive candidates for various applications. This article focuses on the potential utility of a specific derivative, this compound, in the fields of materials science and catalysis.

Potential Applications in Materials Science and Catalysis

The functionalization of the indole (B1671886) core at various positions can significantly tune its chemical and physical properties. The presence of a carboxylic acid group at the 2-position and a bulky tert-butyl group at the 5-position in 5-tert-butyl-1H-indole-2-carboxylic acid suggests its potential for specialized applications.

The molecular architecture of this compound, featuring both a carboxylic acid group and an indole nitrogen, makes it a candidate for use as a ligand in the design of transition metal catalysts. Indole-2-carboxylic acids, in general, have been demonstrated to act as effective ligands in various catalytic transformations. For instance, they can coordinate with metal centers like ruthenium and gold to catalyze reactions such as the addition of carboxylic acids to alkynes. mdpi.com

The carboxylic acid moiety can deprotonate to form a carboxylate, which is an excellent coordinating group for metal ions. The indole nitrogen can also participate in coordination, allowing the molecule to act as a bidentate ligand. This chelation can enhance the stability of the resulting metal complex.

The tert-butyl group at the 5-position is expected to play a significant role in modifying the catalytic activity and selectivity of a metal complex. The steric bulk of the tert-butyl group can create a specific steric environment around the metal center. numberanalytics.comnih.gov This can influence the binding of substrates and the regioselectivity of the catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands are often employed to promote reductive elimination and stabilize the active catalytic species. sigmaaldrich.com The steric hindrance provided by the tert-butyl group in this compound could be leveraged to control the stereochemistry of a reaction or to prevent catalyst deactivation pathways. numberanalytics.comnih.gov

Furthermore, the electronic properties of the indole ring, being an electron-rich aromatic system, can influence the electronic environment of the metal center, which is a critical factor in catalysis. The tert-butyl group, being a weak electron-donating group, can subtly modify the electron density of the indole ring, which in turn can fine-tune the catalytic activity.

While direct experimental studies on catalytic systems employing this compound as a ligand are not extensively reported, the known reactivity of indole-2-carboxylic acids and the predictable steric and electronic effects of the tert-butyl group provide a strong rationale for its investigation in this area. mdpi.comrug.nl

The indole scaffold is a key component in the development of functional organic materials, particularly in the realm of organic electronics. numberanalytics.com The planar, π-conjugated system of the indole ring facilitates charge transport and gives rise to interesting photophysical properties. Indole derivatives have been investigated for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). numberanalytics.com

In the context of materials science, the introduction of a tert-butyl group can have a profound impact on the solid-state properties of the material. The bulky nature of the tert-butyl group can disrupt intermolecular π-π stacking. While π-stacking is often crucial for charge transport in organic semiconductors, preventing excessive aggregation can be advantageous in other applications. For instance, in the design of fluorescent materials, close packing of chromophores can lead to aggregation-caused quenching (ACQ) of luminescence. The steric hindrance from the tert-butyl group in this compound could potentially mitigate this effect, leading to materials with higher solid-state fluorescence quantum yields.

The carboxylic acid group provides a handle for further functionalization, allowing the molecule to be incorporated into larger polymeric structures or anchored onto surfaces. For example, in the context of perovskite nanocrystals, indole-2-carboxylic acid has been used as a passivating ligand to reduce surface trap states and enhance stability. nih.gov The presence of the tert-butyl group could further influence the morphology and stability of such surface modifications.

While research specifically detailing the use of this compound in materials is limited, the known roles of the indole core in electronic materials and the established effects of bulky substituents on molecular packing provide a strong basis for its potential in creating novel functional materials with tailored properties. numberanalytics.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of organic synthesis is perpetually driven by the need for more efficient, cost-effective, and environmentally benign methodologies. Future research should prioritize the development of novel synthetic pathways to 5-tert-butyl-1H-indole-2-carboxylic acid and its analogs that improve upon classical methods. A promising area of exploration is the use of multicomponent reactions (MCRs). For instance, an Ugi four-component reaction utilizing an appropriately substituted aniline, an aldehyde, an isocyanide, and an indole-2-carboxylic acid, followed by a palladium-catalyzed cyclization, has been shown to produce complex, polycyclic indole (B1671886) structures in a highly efficient, tandem process. rug.nl Adapting such MCR strategies could allow for the rapid, one-pot synthesis of diverse libraries based on the 5-tert-butyl-indole-2-carboxylic acid core. rug.nl Further research into atom-economical methods, such as direct C-H functionalization and flow chemistry processes, could significantly reduce waste, time, and resources, marking a substantial improvement in sustainability.

Expansion of Derivatization Strategies for Diverse Applications

The true potential of this compound lies in its capacity as a versatile scaffold for derivatization. The indole core, particularly at the N1, C3, and C6 positions, along with the C2-carboxylic acid, are ripe for chemical modification to generate novel molecules with tailored biological or material properties.

Research has demonstrated that the broader class of indole-2-carboxylic acid derivatives possesses a wide range of biological activities. These findings provide a roadmap for future derivatization of the 5-tert-butyl analog. Key examples include:

Antiviral Agents: Derivatives of indole-2-carboxylic acid have been successfully designed as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.org Structural modifications, such as introducing various substituted anilines at the C3 position via Buchwald-Hartwig reactions, have yielded potent inhibitors. nih.gov The core scaffold acts as a metal-binding group, chelating Mg2+ ions in the enzyme's active site, while appended moieties can form crucial π-stacking interactions with the viral DNA. nih.govrsc.org

Enzyme Inhibitors: By hybridizing the indole scaffold with other pharmacophores, new enzyme inhibitors can be developed. For example, combining an indole ring with an isoxazole-3-carboxylic acid moiety has led to novel xanthine (B1682287) oxidase (XO) inhibitors for the potential treatment of gout. nih.gov

Ion Channel Modulators: The indole-2-carboxamide scaffold has been identified as effective for designing new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com

Future derivatization strategies for this compound should explore these and other avenues, systematically modifying the scaffold to build structure-activity relationships for new therapeutic areas.

| Scaffold | Derivatization Strategy | Biological Target/Application | Reference |

| Indole-2-carboxylic acid | C3-position modification with substituted anilines | HIV-1 Integrase Inhibition | nih.govnih.gov |

| Indole-2-carboxylic acid | Hybridization with isoxazole | Xanthine Oxidase Inhibition | nih.gov |

| Indole-2-carboxamide | N-alkylation with various benzyl (B1604629) groups | TRPV1 Agonism | mdpi.com |

Identification of New Biological Targets and Mechanistic Pathways

A primary goal of future research is to identify novel biological targets for derivatives of this compound. The process of target identification is a critical step in drug discovery, elucidating the mechanism by which a small molecule exerts its effect. nih.gov Modern approaches combine direct biochemical methods with genetic interactions and computational inference to pinpoint a compound's molecular target. nih.gov

While HIV-1 integrase, xanthine oxidase, and TRPV1 have been identified as targets for the general indole-2-carboxylic acid class, the specific targets for derivatives bearing the 5-tert-butyl group are largely unknown. nih.govnih.govmdpi.com Future work should involve screening libraries of this compound derivatives against a wide array of biological targets. Phenotypic screening in cell-based assays can uncover novel biological activities, which can then be followed by target deconvolution studies. nih.gov Techniques such as metabolomics can be employed to observe changes in cellular metabolic pathways upon treatment with a compound, providing clues to its mechanism of action and potential enzyme targets. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery process, predict molecular properties, and guide synthetic efforts. Future research on this compound and its derivatives will heavily rely on these in silico methods.

Target Prediction: Ligand-based approaches, which compare the 2D or 3D similarity of a new molecule to databases of known active ligands, can predict potential biological targets. f1000research.com Such computational repurposing campaigns could rapidly generate hypotheses for the 5-tert-butyl-indole scaffold. f1000research.com

Binding Mode Analysis: For identified targets, molecular docking and simulation can elucidate the precise binding interactions. Studies on HIV-1 integrase inhibitors have used docking to show how the indole core chelates magnesium ions and how specific side chains form π-stacking or hydrophobic interactions, guiding the design of more potent analogs. nih.govnih.gov

Property Prediction: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the geometry and spectroscopic properties of new derivatives, as has been done for related indole-2-carboxylic acids. mdpi.com This information is crucial for understanding molecular recognition and reactivity.

The integration of artificial intelligence and machine learning to build predictive models for bioactivity, selectivity, and off-target effects represents a significant future avenue, enabling a more rational and efficient design of drug candidates.

Exploration of Supramolecular Chemistry and Advanced Material Applications

The field of supramolecular chemistry investigates the non-covalent interactions that govern molecular self-assembly. mdpi.comijsr.net The structure of this compound is well-suited for creating ordered supramolecular structures. The carboxylic acid group is a classic motif for forming strong, directional hydrogen-bonded dimers. mdpi.com The indole N-H group provides another hydrogen bond donor site, while the aromatic ring system can participate in π–π stacking interactions.

Future research should explore how these interactions can be harnessed to build functional materials. mdpi.com

Self-Assembling Systems: The molecule could serve as a building block for supramolecular polymers or hydrogels. nih.gov The bulky tert-butyl group would play a crucial role in controlling the solubility and packing of the assembled structures, potentially leading to materials with applications in controlled drug delivery or tissue engineering. nih.gov

Molecular Recognition and Sensing: The defined arrangement of hydrogen bond donors and acceptors could be exploited to create host molecules for the specific recognition and sensing of guest ions or molecules. ijsr.net

Organic Electronics: The π-stacking capabilities of the indole core could be leveraged to design novel organic semiconductors or other electronic materials.

By systematically studying the self-assembly behavior of this compound and its simple derivatives, researchers can unlock new applications in materials science and nanotechnology. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 5-tert-butyl-1H-indole-2-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to incomplete toxicity data .

- Ventilation: Work in a fume hood to prevent inhalation of aerosols or dust.

- Incompatible Materials: Avoid strong acids, bases, oxidizing/reducing agents, as they may trigger hazardous reactions (e.g., toxic fumes during decomposition) .

- Emergency Measures: In case of exposure, rinse affected areas with water and seek medical advice .

Q. What are the standard synthetic routes for preparing this compound derivatives?

Methodological Answer:

- Reagents: Use 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid under reflux (3–5 hours). For example, coupling with thiazole-4(5H)-one derivatives yields Schiff base analogs .

- Workup: Filter precipitated solids and wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallize from DMF/acetic acid mixtures for purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Melting Point: Compare observed values (e.g., 221–223°C for analogous indole-carboxylic acids) with literature data .

- Spectroscopy: Use -NMR to confirm indole proton environments and -NMR for carbonyl and tert-butyl group validation.

- Chromatography: Employ HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Solvent Selection: Acetic acid is preferred for its dual role as solvent and catalyst in Schiff base formation. Alternative solvents (e.g., ethanol) may reduce side reactions .

- Molar Ratios: Use a 1.1:1 molar excess of the aldehyde component to drive reaction completion .

- Reaction Time: Monitor via TLC; extend reflux duration (up to 5 hours) if intermediates persist .

Q. What is the role of the tert-butyl group in modulating the compound’s physicochemical properties?

Methodological Answer:

- Steric Effects: The bulky tert-butyl group enhances steric hindrance, potentially reducing reactivity at the indole C3 position .

- Lipophilicity: Increases logP values, improving membrane permeability in biological assays. Quantify via octanol/water partition coefficients (experimental or computational) .

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR peaks) in indole-carboxylic acid derivatives?

Methodological Answer:

- Tautomerism Check: Indole NH protons may tautomerize under acidic/basic conditions. Perform pH-dependent NMR studies in DMSO-/DO mixtures .

- Dynamic Effects: Variable-temperature NMR can resolve rotational barriers in tert-butyl groups .

- X-ray Crystallography: Resolve ambiguities by determining crystal structures of derivatives .

Q. What are the thermal decomposition pathways of this compound?

Methodological Answer:

Q. How does the electronic nature of the indole ring influence the carboxylic acid’s reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.